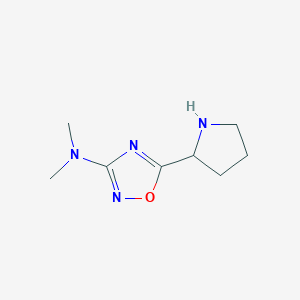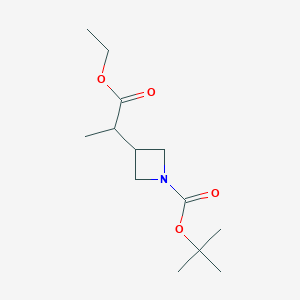
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone
Descripción general
Descripción
“1-(5-Bromo-3-methoxypyridin-2-yl)ethanone” is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Aplicaciones Científicas De Investigación
Synthesis and Pyrolysis Studies
- 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone has been investigated in the context of pyrolysis. For example, the pyrolysis products of similar compounds like bk-2C-B, a psychoactive substance, have been identified, indicating a potential area of research for understanding the thermal stability and decomposition products of related compounds (Texter et al., 2018).
Synthetic Applications
- The compound has been utilized in synthetic chemistry. For instance, it has been involved in the facile synthesis of enantiomerically pure ethanes, indicating its utility in creating stereochemically complex molecules (Zhang et al., 2014).
- Additionally, it has been used in the synthesis of novel benzofuran derivatives, showcasing its applicability in the creation of diverse heterocyclic compounds (Kwiecień & Szychowska, 2006).
Biological and Pharmacological Research
- Research has also explored the biological activities of derivatives of similar compounds. For example, derivatives of thiazolo[3,2-a]benzimidazole, which could be structurally related, have shown significant immunosuppressive and immunostimulatory effects (Abdel‐Aziz et al., 2011).
Chemical Modification and Reactivity
- Studies have also focused on the selective α-monobromination of ketones, suggesting that derivatives of this compound could be useful in studying regioselective bromination reactions (Ying, 2011).
- The compound has been part of studies exploring the formation of pyridylcarbene intermediates by thermal decomposition, which is significant for understanding the chemical behavior of pyridine derivatives under specific conditions (Abarca et al., 2006).
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone are currently unknown . These properties are crucial in determining the bioavailability of a compound, and further studies are needed to understand these characteristics for this compound.
Análisis Bioquímico
Biochemical Properties
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and inflammation pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to downstream effects on cellular signaling pathways. For example, this compound may inhibit the activity of certain kinases, thereby modulating the phosphorylation status of target proteins and altering cellular responses.
Cellular Effects
The effects of this compound on various types of cells include alterations in cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been shown to influence the expression of genes involved in apoptosis and cell cycle regulation. Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound may inhibit the activity of proteases, thereby preventing the degradation of target proteins and altering cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable when stored at room temperature in a sealed, dry environment. Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors . This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit the activity of enzymes involved in glycolysis, resulting in altered glucose metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and may accumulate in certain cellular compartments. The distribution of this compound within tissues can influence its overall biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Propiedades
IUPAC Name |
1-(5-bromo-3-methoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEBOMXZZRMZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


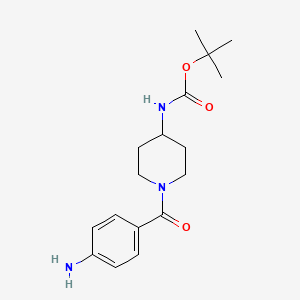
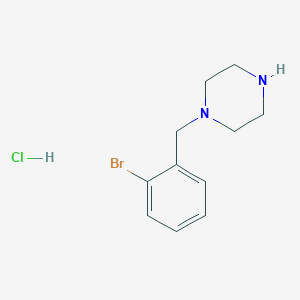
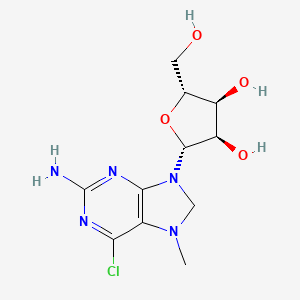
![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)

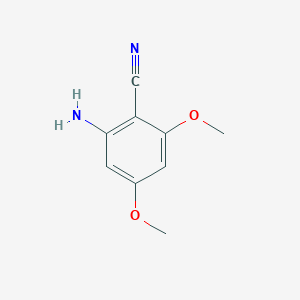
![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)
![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)


